molecular formula C26H33ClN2O13 B15184936 bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid CAS No. 129320-19-0

bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid

Cat. No.: B15184936
CAS No.: 129320-19-0
M. Wt: 617.0 g/mol
InChI Key: WHEAJFJHQPTUEP-VWLJOHICSA-N
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Description

“Bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid” is a complex organic compound that features both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid” typically involves a multi-step process:

    Esterification: The initial step involves the esterification of (Z)-2-(4-chlorophenoxy)but-2-enedioic acid with 2-(dimethylamino)ethanol under acidic conditions.

    Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography.

    Final Product Formation: The purified ester is then reacted with (E)-but-2-enedioic acid under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale esterification and purification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Utilized in the development of advanced materials, such as polymers and coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: Binds to certain receptors, modulating biological responses.

    Signal Transduction: Influences signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Bis[2-(dimethylamino)ethyl] fumarate
  • Bis[2-(dimethylamino)ethyl] maleate
  • Bis[2-(dimethylamino)ethyl] phthalate

Uniqueness

  • Structural Features : The presence of both (Z)- and (E)-isomers in the compound provides unique stereochemical properties.
  • Functional Groups : The combination of ester and amine groups offers diverse reactivity and potential applications.

Properties

CAS No.

129320-19-0

Molecular Formula

C26H33ClN2O13

Molecular Weight

617.0 g/mol

IUPAC Name

bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H25ClN2O5.2C4H4O4/c1-20(2)9-11-24-17(22)13-16(18(23)25-12-10-21(3)4)26-15-7-5-14(19)6-8-15;2*5-3(6)1-2-4(7)8/h5-8,13H,9-12H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b16-13-;2*2-1+

InChI Key

WHEAJFJHQPTUEP-VWLJOHICSA-N

Isomeric SMILES

CN(CCOC(=O)/C=C(\OC1=CC=C(C=C1)Cl)/C(=O)OCCN(C)C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCOC(=O)C=C(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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